HIF-1 alpha (556-574)

Description

BenchChem offers high-quality HIF-1 alpha (556-574) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIF-1 alpha (556-574) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

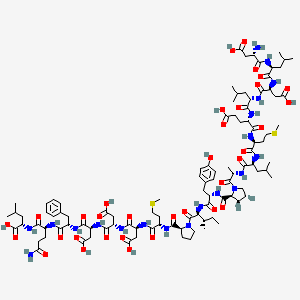

2D Structure

Properties

Molecular Formula |

C101H152N20O34S2 |

|---|---|

Molecular Weight |

2256.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18-,22-,53+,54+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,82+/m1 |

InChI Key |

AIEACJWERUSQII-YTZRQEGJSA-N |

Isomeric SMILES |

[H][C@@]1(CN([C@@H]([C@]1([H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)[2H] |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The HIF-1 Alpha (556-574) Domain: A Linchpin in Cellular Oxygen Sensing and Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Hypoxia-Inducible Factor-1 (HIF-1) alpha subunit is a master regulator of the cellular response to low oxygen levels, or hypoxia. Its stability and activity are tightly controlled, and a small but critical domain, spanning amino acids 556-574, plays a pivotal role in this regulation. This technical guide provides a comprehensive overview of the function of the HIF-1 alpha (556-574) domain, detailing its interactions, the signaling pathways it governs, and the experimental methodologies used to study it.

Core Function: A Molecular Switch for Protein Degradation

The primary and most well-characterized function of the HIF-1 alpha (556-574) domain is to act as a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[1] This interaction is the critical step that targets HIF-1 alpha for ubiquitination and subsequent degradation by the proteasome under normal oxygen conditions (normoxia).

This process is exquisitely regulated by a post-translational modification within this domain: the hydroxylation of a specific proline residue, Proline 564 (Pro564).[2] In the presence of sufficient oxygen, prolyl-4-hydroxylase domain (PHD) enzymes, particularly PHD2, utilize molecular oxygen to hydroxylate Pro564.[3] This hydroxylation event dramatically increases the binding affinity of the HIF-1 alpha (556-574) domain for VHL, acting as a molecular switch. Under hypoxic conditions, the lack of oxygen as a substrate for PHD enzymes prevents Pro564 hydroxylation, leading to the stabilization and accumulation of HIF-1 alpha.

Quantitative Analysis of Protein-Protein Interactions

The interaction between the HIF-1 alpha (556-574) domain and the VHL complex is a key regulatory node. The affinity of this interaction is dramatically altered by the hydroxylation state of Pro564, a phenomenon that has been quantified using various biophysical techniques.

| Interacting Proteins | Modification of HIF-1 alpha (556-574) | Binding Affinity (Kd) | Experimental Method |

| VCB Complex (pVHL-ElonginC-ElonginB) | Hydroxylated Pro564 | 33 nM | Not specified in source |

| VCB Complex (pVHL-ElonginC-ElonginB) | Non-hydroxylated Pro564 | 34 µM | Not specified in source |

Table 1: Binding affinities of the HIF-1 alpha (556-574) domain to the VCB complex. The ~1000-fold increase in affinity upon hydroxylation underscores the switch-like nature of this interaction.[1]

Signaling Pathways and Molecular Interactions

The HIF-1 alpha (556-574) domain is at the heart of the oxygen-dependent degradation pathway. Its interactions with PHD2 and VHL are central to this process. Furthermore, this domain is also implicated in the regulation of HIF-1 alpha's transcriptional activity through its interaction with the Factor Inhibiting HIF (FIH-1).

Beyond its role in degradation, the C-terminal region of HIF-1 alpha, which includes the 556-574 domain, also contains a C-terminal transactivation domain (C-TAD). The activity of this C-TAD is regulated by FIH-1, which hydroxylates an asparagine residue (Asn803) outside of the 556-574 region, thereby modulating the recruitment of transcriptional coactivators like p300/CBP. While the 556-574 domain's primary role is in stability, its proximity to the C-TAD suggests a potential interplay in the overall regulation of HIF-1 alpha's transcriptional output.

Experimental Protocols

Characterizing the function of the HIF-1 alpha (556-574) domain requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect HIF-1 alpha and VHL Interaction

This protocol is designed to isolate and detect the interaction between HIF-1 alpha and VHL from cell lysates.

Materials:

-

Cells expressing endogenous or exogenous HIF-1 alpha and VHL.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

-

Antibody against the "bait" protein (e.g., anti-VHL antibody).

-

Protein A/G magnetic beads.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

-

Antibodies for Western blotting (e.g., anti-HIF-1 alpha and anti-VHL).

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G magnetic beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads with a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

For Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

For Mass Spectrometry or Functional Assays: Elute with Elution Buffer and immediately neutralize with Neutralization Buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot using antibodies against HIF-1 alpha and VHL to confirm their co-immunoprecipitation.

-

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of HIF-1 alpha in a test tube to directly assess the activity of the VHL E3 ligase complex.[4]

Materials:

-

Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), VHL complex (VBC), and substrate (e.g., a GST-tagged HIF-1 alpha fragment containing the 556-574 domain).

-

Ubiquitin.

-

ATP.

-

Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, 2 mM ATP.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the substrate (e.g., anti-GST or anti-HIF-1 alpha) or anti-ubiquitin antibody.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the Ubiquitination Buffer:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

Recombinant VHL complex

-

Recombinant HIF-1 alpha substrate

-

ATP (to initiate the reaction)

-

-

-

Incubation:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

-

Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the HIF-1 alpha substrate. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated HIF-1 alpha should be visible. Alternatively, an anti-ubiquitin antibody can be used.

-

Conclusion

The HIF-1 alpha (556-574) domain is a critical regulatory hub that integrates cellular oxygen status with protein stability and transcriptional activity. Its central role in mediating the oxygen-dependent degradation of HIF-1 alpha makes it a prime target for therapeutic intervention in diseases characterized by hypoxia, such as cancer and ischemic disorders. A thorough understanding of the molecular interactions and signaling pathways governed by this domain, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel drugs that can modulate the hypoxic response.

References

- 1. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

HIF-1 alpha (556-574) peptide sequence and structure

An In-Depth Technical Guide to the HIF-1 alpha (556-574) Peptide

Introduction

Hypoxia-Inducible Factor 1 (HIF-1) is a heterodimeric transcription factor that functions as a master regulator of the cellular response to low oxygen levels (hypoxia). It consists of a constitutively expressed HIF-1 beta subunit and a highly regulated HIF-1 alpha (HIF-1α) subunit. The stability and activity of HIF-1α are exquisitely sensitive to cellular oxygen concentration, making it the critical oxygen-sensing component of the pathway. Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1]

Central to the oxygen-dependent regulation of HIF-1α is a region known as the Oxygen-Dependent Degradation Domain (ODDD). Within this domain, the peptide sequence spanning amino acids 556-574 acts as a key molecular switch. This 19-residue fragment contains a specific proline residue (Pro564) that, when hydroxylated in the presence of oxygen, signals for the destruction of the entire HIF-1α protein.[2][3][4] This guide provides a detailed technical overview of the HIF-1α (556-574) peptide's sequence, structure, and function for researchers, scientists, and drug development professionals.

Peptide Sequence and Physicochemical Properties

The HIF-1α (556-574) peptide is a 19-amino acid fragment derived from the C-terminal portion of the ODDD (CODD).[5] Its sequence and key properties are summarized below.

| Property | Value | Reference |

| One-Letter Sequence | DLDLEMLAPYIPMDDDFQL | [2][6][7] |

| Three-Letter Sequence | Asp-Leu-Asp-Leu-Glu-Met-Leu-Ala-Pro-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu | [4] |

| Molecular Formula | C101H152N20O34S2 | [2][4] |

| Molecular Weight | ~2254.6 - 2256.6 Da | [2][4][6] |

| Typical Purity (Synthetic) | > 95% | [2] |

| Format | Lyophilized Powder | [1][2] |

Structural Characteristics

The structure of the HIF-1α (556-574) peptide is critical to its function as a regulatory switch. While it exists as a linear peptide, its conformation when bound to its interacting partners is key.

-

LXXLAP Motif : The peptide contains the highly conserved LXXLAP motif (residues 559-564), which is the recognition site for prolyl hydroxylase domain (PHD) enzymes.[5]

-

Proline 564 (Pro564) : This is the most critical residue within the peptide. In the presence of oxygen, PHD enzymes catalyze the post-translational hydroxylation of Pro564 to form 4-hydroxyproline.[3][8][9] This modification is the primary oxygen-dependent signal for HIF-1α degradation.[9]

-

Bound Conformation : X-ray crystallography data (PDB ID: 6YW3) of the peptide in complex with PHD2 reveals that it binds in an extended conformation within the enzyme's active site.[10][11] Similarly, the crystal structure of the hydroxylated peptide bound to the von Hippel-Lindau (pVHL) protein (PDB ID: 1LQB) shows the peptide binding as a complementary beta-strand, with the hydroxyproline buried deep within a specific binding pocket on the pVHL surface.[12][13]

Role in the HIF-1α Signaling Pathway

The HIF-1α (556-574) peptide is the core of the molecular switch that governs HIF-1α stability in response to changing oxygen levels.

Under Normoxic Conditions

In the presence of sufficient oxygen, HIF-1α is kept at extremely low levels through a rapid degradation cascade initiated at the 556-574 region.

-

Hydroxylation : PHD enzymes use O2 as a co-substrate to hydroxylate the Pro564 residue.[3][8]

-

VHL Recognition : The newly formed hydroxyproline creates a high-affinity binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is a component of an E3 ubiquitin ligase complex.[2][4][9] The affinity of hydroxylated HIF-1α for pVHL is approximately 1000-fold higher than that of the non-hydroxylated form.[13]

-

Ubiquitination & Degradation : Upon binding, the VHL complex polyubiquitinates HIF-1α, tagging it for rapid destruction by the 26S proteasome.[8]

Caption: HIF-1α Degradation Pathway under Normoxia.

Under Hypoxic Conditions

When oxygen levels are low, the degradation pathway is inhibited, allowing HIF-1α to accumulate and become active.

-

PHD Inactivation : Without sufficient O2, PHD enzymes are inactive and cannot hydroxylate Pro564.[14]

-

HIF-1α Stabilization : Non-hydroxylated HIF-1α is not recognized by pVHL and therefore evades degradation.

-

Activation : Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating their transcription.

Caption: HIF-1α Stabilization Pathway under Hypoxia.

Quantitative Data

The interactions involving the HIF-1α (556-574) peptide have been characterized quantitatively, providing insight into the sensitivity of the oxygen-sensing switch.

| Parameter | Enzyme/Protein | Value | Conditions | Reference |

| Km (app) for HIF-1α (556-574) | PHD2 | 1.8 µM | 37 °C, 50 mM Tris/HCl, pH 7.5 | [15] |

| Km (app) for HIF-1α (556-574) | PHD2 | 36.7 ± 9.0 μM | Not specified | [16] |

| Km (app) for O2 | PHD2 (with HIF-1α peptide) | 229 ± 60 µM | Not specified | [16] |

| Km (app) for 2-Oxoglutarate | PHD2 (with HIF-1α peptide) | 55 ± 11 µM | Not specified | [16] |

| Kd for Hydroxylated HIF-1α (556-574) | VHL Complex (VCB) | 33 nM | Isothermal Titration Calorimetry | [13] |

| Kd for Non-Hydroxylated HIF-1α (556-574) | VHL Complex (VCB) | 34 µM | Isothermal Titration Calorimetry | [13] |

Key Experimental Protocols

The HIF-1α (556-574) peptide is a crucial tool in studying the hypoxia pathway. Below are methodologies for key experiments.

In Vitro Hydroxylation Assay (Oxygen Consumption)

This method directly measures the enzymatic activity of PHDs by monitoring the consumption of their co-substrate, oxygen.

-

Principle : A Clark-type oxygen electrode or fluorescence-based sensor measures the decrease in dissolved oxygen concentration in a sealed reaction chamber as PHD hydroxylates the HIF-1α peptide substrate.[15][17]

-

Reagents :

-

Procedure :

-

Calibrate the oxygen electrode/sensor in the reaction buffer at a constant temperature (e.g., 37°C).[15]

-

Add the HIF-1α peptide, Fe(II), and 2OG to the reaction chamber and allow the signal to stabilize.

-

Initiate the reaction by injecting a known concentration of the PHD2 enzyme.

-

Record the rate of decrease in oxygen concentration over time.

-

The slope of this line, after correcting for any background consumption, represents the rate of the enzymatic reaction. This can be repeated at various substrate concentrations to determine kinetic parameters like Km and Vmax.[15]

-

VHL Binding Assay (Competitive Pull-Down)

This assay is used to assess the binding affinity of proteins or peptides to the VHL complex and to screen for competitive inhibitors.[18][19]

-

Principle : A biotinylated, hydroxylated HIF-1α (556-574) peptide is immobilized on streptavidin-coated beads. These beads are then used to "pull down" in vitro-translated, radiolabeled VHL protein from a solution. The binding can be competed by adding unlabeled competitor peptides or small molecules.[19]

-

Reagents :

-

Procedure :

-

Immobilize the biotinylated Hyp-HIF-1α peptide on streptavidin-agarose beads.

-

In separate tubes, incubate the ³⁵S-labeled VHL with either buffer alone or the competitor compound at various concentrations.

-

Add the peptide-coated beads to each tube and incubate to allow VHL binding.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and autoradiography. The amount of radiolabeled VHL pulled down will decrease in the presence of an effective competitor.[19]

-

References

- 1. HIF - 1 {alpha} (556 - 574) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]

- 2. genscript.com [genscript.com]

- 3. oncotarget.com [oncotarget.com]

- 4. HIF-1 alpha (556-574) | 1201633-99-9 | BroadPharm [broadpharm.com]

- 5. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HIF-1 α (556-574) | CRB1000928 | Biosynth [biosynth.com]

- 9. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. mdpi.com [mdpi.com]

- 12. rcsb.org [rcsb.org]

- 13. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. haematologica.org [haematologica.org]

- 19. Erythrocytosis associated with a novel missense mutation in the HIF2A gene | Haematologica [haematologica.org]

The Critical Role of HIF-1α (556-574) in Orchestrating Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen, is exquisitely controlled through a sophisticated protein degradation pathway. A pivotal element in this process is the amino acid region 556-574, a key segment within the Oxygen-Dependent Degradation (ODD) domain of HIF-1α. This technical guide provides an in-depth exploration of the molecular mechanisms governing the role of this specific region in protein degradation, with a focus on its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. We present a consolidation of quantitative data, detailed experimental protocols for studying this interaction, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Under normoxic conditions, HIF-1α is maintained at low cellular levels due to rapid proteasomal degradation. This process is initiated by the post-translational hydroxylation of specific proline residues within the ODD domain, primarily Proline-564 located within the 556-574 amino acid stretch. This modification acts as a recognition signal for the VHL tumor suppressor protein, the substrate recognition component of an E3 ubiquitin ligase complex. The subsequent ubiquitination of HIF-1α targets it for destruction by the 26S proteasome. In hypoxic environments, the lack of oxygen as a co-substrate for prolyl hydroxylases (PHDs) prevents this modification, leading to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes. The 556-574 region of HIF-1α is, therefore, a critical switch controlling the fate of the entire protein.

The HIF-1α (556-574) Region: A Minimal VHL-Binding Domain

The amino acid sequence 556-DLDLEMLAPYIPMDDDFQL-574 of human HIF-1α constitutes a minimal recognition motif for the VHL protein.[1][2][3] The binding of VHL to this region is strictly dependent on the hydroxylation of Proline-564 (Pro-564).[4][5][6] This enzymatic modification is carried out by a family of iron and 2-oxoglutarate-dependent enzymes known as prolyl hydroxylases (PHDs).

Quantitative Analysis of the HIF-1α (556-574)-VHL Interaction

The interaction between the HIF-1α (556-574) peptide and the VHL protein complex is characterized by a dramatic difference in binding affinity, contingent on the hydroxylation status of Pro-564. This disparity underscores the switch-like nature of this regulatory mechanism.

| Interacting Molecules | Modification | Binding Affinity (Kd) | Reference |

| HIF-1α (556–574) peptide & VCB complex | Hydroxylated Pro-564 | 33 nM | [7] |

| HIF-1α (556–574) peptide & VCB complex | Non-hydroxylated Pro-564 | 34 µM | [7] |

VCB complex: VHL, Elongin B, and Elongin C.

The approximately 1000-fold increase in binding affinity upon hydroxylation ensures a highly efficient and specific degradation signal under normoxic conditions.[7]

Kinetics of HIF-1α Degradation

The stability of the HIF-1α protein is dynamically regulated, with its half-life varying significantly between normoxic and hypoxic conditions.

| Condition | HIF-1α Half-life | Reference |

| Normoxia | < 5 - 8 minutes | [8] |

| Hypoxia | Stabilized | [8][9] |

This rapid turnover in the presence of oxygen highlights the continuous and efficient nature of the VHL-mediated degradation pathway.

Signaling Pathway of HIF-1α Degradation

The degradation of HIF-1α is a multi-step process involving enzymatic modifications and protein-protein interactions, culminating in its destruction by the proteasome.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of VHL and HIF-1α

This protocol details the immunoprecipitation of endogenous or overexpressed VHL to detect its interaction with HIF-1α.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-VHL antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-HIF-1α antibody for Western blotting

Procedure:

-

Culture cells to 80-90% confluency. For studying endogenous interaction under normoxia, it is crucial to work quickly and keep samples cold to prevent HIF-1α degradation. For easier detection, cells can be treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add the anti-VHL antibody to the lysate. Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-HIF-1α antibody.

In Vitro Ubiquitination Assay for HIF-1α

This assay reconstitutes the ubiquitination of HIF-1α in a cell-free system.[10][11][12]

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant VHL E3 ligase complex (VHL, Elongin B, Elongin C, Cul2, Rbx1)

-

Recombinant, hydroxylated HIF-1α substrate (e.g., a GST-fusion of the ODD domain)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

Procedure:

-

Set up the reaction mixture in the following order on ice: reaction buffer, ATP, ubiquitin, E1, E2, and the HIF-1α substrate.

-

Initiate the reaction by adding the VHL E3 ligase complex.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-HIF-1α or anti-GST antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated HIF-1α should be visible.

Pulse-Chase Assay for HIF-1α Half-Life Determination

This method measures the degradation rate of newly synthesized HIF-1α.[13][14][15][16][17]

Materials:

-

Methionine-free cell culture medium

-

[³⁵S]-methionine

-

Chase medium (complete medium with excess unlabeled methionine)

-

Cell lysis buffer

-

Anti-HIF-1α antibody for immunoprecipitation

Procedure:

-

Culture cells to near confluency.

-

"Pulse" phase: Starve cells in methionine-free medium for 30-60 minutes, then add [³⁵S]-methionine and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

-

"Chase" phase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium.

-

Collect cell samples at various time points during the chase (e.g., 0, 5, 10, 20, 40, 60 minutes).

-

Lyse the cells at each time point and immunoprecipitate HIF-1α using a specific antibody.

-

Analyze the immunoprecipitates by SDS-PAGE and autoradiography.

-

Quantify the band intensities at each time point to determine the rate of HIF-1α degradation and calculate its half-life.

Logical Workflow for Investigating HIF-1α (556-574) Function

The following diagram illustrates a logical workflow for a research project aimed at characterizing the role of the HIF-1α (556-574) region.

Conclusion

The HIF-1α (556-574) region is a linchpin in the oxygen-sensing and protein degradation machinery of the cell. Its hydroxylation-dependent interaction with VHL provides a tightly regulated mechanism to control HIF-1α stability and, consequently, the cellular response to hypoxia. Understanding the intricacies of this interaction at a molecular and quantitative level is paramount for the development of novel therapeutic strategies targeting diseases characterized by dysregulated HIF-1α signaling, such as cancer and ischemic disorders. The experimental approaches outlined in this guide provide a robust framework for further investigation into this critical biological pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. genscript.com [genscript.com]

- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation | Semantic Scholar [semanticscholar.org]

- 7. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-inducible factor-1α (HIF-1α) escapes O2-driven proteasomal degradation irrespective of its subcellular localization: nucleus or cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [35S]methionine-cysteine labeling and pulse-chase analysis. [bio-protocol.org]

A Technical Guide to the Role of HIF-1 alpha (556-574) in Cancer Cell Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hypoxia-Inducile Factor 1-alpha (HIF-1α) is a master transcriptional regulator that orchestrates the cellular adaptation to low oxygen environments, a hallmark of solid tumors. The stability and activity of HIF-1α are exquisitely controlled by its Oxygen-Dependent Degradation Domain (ODDD). Within this domain lies a critical 19-amino acid peptide sequence, HIF-1α (556-574), which functions as a molecular switch, dictating the protein's fate and, consequently, the metabolic reprogramming of cancer cells. This guide provides an in-depth examination of the HIF-1α (556-574) region, its role in mediating protein degradation, its downstream effects on cancer cell metabolism—specifically the shift towards aerobic glycolysis—and the experimental methodologies used to study these processes.

The HIF-1α (556-574) Peptide: A Master Regulatory Switch

The HIF-1α protein contains two oxygen-dependent degradation domains (ODDDs), a C-terminal ODDD (CODD) and an N-terminal ODDD (NODD). The peptide sequence from amino acids 556-574, located within the CODD, is of paramount importance as it contains the key proline residue (Pro-564) that is central to oxygen-dependent regulation.[1][2] This region serves as the primary recognition site for the von Hippel-Lindau tumor suppressor protein (pVHL), a component of an E3 ubiquitin ligase complex.[3][4]

Normoxic Degradation Pathway

Under normal oxygen conditions (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes utilize molecular oxygen to hydroxylate Pro-564 within the 556-574 sequence.[3][5] This post-translational modification is the critical event that allows the β-domain of pVHL to bind with high affinity to HIF-1α.[6][7] Once bound, the pVHL complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the 26S proteasome.[8][9] This ensures that in well-oxygenated tissues, HIF-1α levels remain low, and its downstream metabolic programs are kept inactive. The half-life of HIF-1α under normoxia is remarkably short, often less than 5-8 minutes.[10]

Hypoxic Stabilization

In a hypoxic environment, the PHD enzymes lack their essential co-substrate, molecular oxygen, and their hydroxylase activity is inhibited.[11] Consequently, Pro-564 is not hydroxylated, preventing the recognition and binding of pVHL.[12] This allows HIF-1α to escape proteasomal degradation, accumulate in the cell, translocate to the nucleus, and dimerize with its constitutively expressed partner, HIF-1β (also known as ARNT).[9] This stable HIF-1 heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating a broad transcriptional response.[13]

Quantitative Binding Affinity

The hydroxylation of Pro-564 acts as a high-fidelity molecular switch. The binding affinity of the pVHL complex for the hydroxylated HIF-1α (556-574) peptide is approximately 1000-fold higher than for its non-hydroxylated counterpart, highlighting the exquisite sensitivity of this regulatory system.[6]

| Peptide State | Interacting Partner | Dissociation Constant (Kd) | Reference |

| Hydroxylated HIF-1α (556–574) | VCB Complex (pVHL-ElonginC-ElonginB) | 33 nM | [6] |

| Non-hydroxylated HIF-1α (556–574) | VCB Complex (pVHL-ElonginC-ElonginB) | 34 µM | [6] |

HIF-1α-Mediated Metabolic Reprogramming: The Warburg Effect

Once stabilized, HIF-1α drives a profound shift in cellular metabolism, characterized by increased glucose uptake and glycolysis, even in the presence of sufficient oxygen for oxidative phosphorylation—a phenomenon known as the "Warburg Effect" or aerobic glycolysis.[9][14] This reprogramming is not an inefficient energy strategy; rather, it provides rapidly proliferating cancer cells with the necessary ATP and biosynthetic precursors for macromolecules (nucleotides, lipids, amino acids) while minimizing the production of reactive oxygen species (ROS) from mitochondria.[15]

HIF-1 directly activates the transcription of a suite of genes encoding glucose transporters and glycolytic enzymes.[11][13]

| Gene Target | Protein Product | Function in Metabolism | Reference |

| SLC2A1/3 | GLUT1 / GLUT3 | Glucose Transporters | Increases cellular glucose uptake.[9][13] |

| HK1/2 | Hexokinase 1 / 2 | Glycolytic Enzyme | Phosphorylates glucose, trapping it in the cell.[13] |

| PFKL | Phosphofructokinase | Glycolytic Enzyme | Catalyzes a key rate-limiting step of glycolysis.[13] |

| ALDOA/C | Aldolase A / C | Glycolytic Enzyme | Cleaves fructose-1,6-bisphosphate.[13] |

| PGK1 | Phosphoglycerate Kinase 1 | Glycolytic Enzyme | Generates ATP during glycolysis.[9] |

| LDHA | Lactate Dehydrogenase A | Pyruvate Metabolism | Converts pyruvate to lactate, regenerating NAD+.[13][16] |

| PDK1 | Pyruvate Dehydrogenase Kinase 1 | Mitochondrial Regulation | Inhibits Pyruvate Dehydrogenase (PDH), blocking pyruvate entry into the TCA cycle.[15][16] |

This coordinated gene expression program effectively shunts glucose through glycolysis to produce lactate while actively suppressing mitochondrial respiration by blocking the conversion of pyruvate to acetyl-CoA via PDK1.[15][16]

References

- 1. embopress.org [embopress.org]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Hypoxia-Inducible Factor-1α and the Glycolytic Phenotype in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Hypoxia-inducible factor-1alpha and the glycolytic phenotype in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Cellular Localization of the HIF-1 alpha (556-574) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its stability and subcellular localization are tightly controlled, primarily through a region known as the oxygen-dependent degradation domain (ODDD). Within this domain, the peptide sequence spanning amino acids 556-574 plays a critical role in mediating the interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation under normoxic conditions. Understanding the cellular localization of the HIF-1α (556-574) peptide is paramount for developing therapeutics that can modulate the HIF-1 pathway in various diseases, including cancer and ischemia. This technical guide provides an in-depth overview of the cellular localization of this key peptide, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Cellular Localization of HIF-1 alpha and the 556-574 Peptide

Under normal oxygen concentrations (normoxia), the full-length HIF-1α protein is predominantly found in the cytoplasm .[1][2] The key event governing this cytoplasmic retention and subsequent degradation is the hydroxylation of proline residues within the ODDD, including Pro-564 within the 556-574 region.[3] This post-translational modification allows the VHL protein to recognize and bind to HIF-1α, leading to its ubiquitination and rapid degradation by the proteasome.[4] Consequently, the levels of HIF-1α in the nucleus are kept extremely low.

Conversely, under hypoxic conditions, the prolyl hydroxylases that modify HIF-1α are inhibited due to the lack of their co-substrate, oxygen.[4] This prevents VHL binding, allowing HIF-1α to stabilize and translocate to the nucleus .[1][5] In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.[6][7]

While direct quantitative data on the subcellular distribution of the isolated HIF-1α (556-574) peptide is limited, studies using similar or fusion peptides provide valuable insights. For instance, a study investigating a mouse HIF-1α peptide (residues 559-573) fused to Green Fluorescent Protein (GFP) demonstrated that its subcellular localization can be experimentally manipulated.[8] By attaching a nuclear localization signal (NLS), the fusion peptide was directed to the nucleus, while a nuclear export signal (NES) led to its cytoplasmic accumulation.[8] This highlights that the localization of this peptide fragment, like the full-length protein, is governed by cellular transport signals.

Quantitative Data on Subcellular Distribution

| Condition | Cellular Compartment | Relative Abundance of HIF-1α |

| Normoxia | Cytoplasm | Low but detectable (rapid turnover) |

| Nucleus | Very Low / Undetectable | |

| Hypoxia | Cytoplasm | Increased |

| Nucleus | High |

This table represents a qualitative summary based on numerous studies. Actual quantitative ratios can vary depending on cell type, severity, and duration of hypoxia.

Experimental Protocols

Determining the subcellular localization of the HIF-1α (556-574) peptide, whether expressed as a standalone fragment or as part of a larger fusion protein, can be achieved through several well-established techniques.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular compartments and the subsequent detection of the peptide by immunoblotting.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency. To study the localization of the endogenous HIF-1α C-terminal domain, cells can be exposed to normoxic or hypoxic conditions (e.g., 1% O₂ for 4-6 hours). If expressing a tagged 556-574 peptide, transfect the cells 24-48 hours prior to harvesting.

-

Cell Lysis and Fractionation:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease inhibitors).

-

Incubate on ice for 15 minutes to allow cells to swell.

-

Add a mild detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly to disrupt the plasma membrane.

-

Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Carefully collect the supernatant (cytoplasmic fraction).

-

Wash the nuclear pellet with the lysis buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease inhibitors) and incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.

-

Centrifuge at a high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet nuclear debris. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific to the HIF-1α C-terminal domain or the tag on the expressed peptide.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

To ensure the purity of the fractions, probe the blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.

-

Immunofluorescence Microscopy

This technique provides a visual representation of the peptide's localization within the cell.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips.

-

Apply experimental treatments (e.g., hypoxia or normoxia).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.

-

-

Antibody Staining:

-

Incubate the cells with the primary antibody (against the HIF-1α C-terminus or a tag) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the dark for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. The localization of the peptide is determined by the overlap of the antibody signal with the nuclear or cytoplasmic compartments.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows related to the cellular localization of the HIF-1α (556-574) peptide.

Caption: VHL-mediated degradation of HIF-1α in the cytoplasm under normoxic conditions.

Caption: HIF-1α stabilization and nuclear translocation under hypoxic conditions.

Caption: Workflow for subcellular fractionation and Western blotting.

Caption: Workflow for immunofluorescence microscopy.

Conclusion

The cellular localization of the HIF-1α (556-574) peptide is intrinsically linked to the oxygen-dependent regulation of the full-length HIF-1α protein. Under normoxic conditions, its presence in the cytoplasm is transient due to rapid VHL-mediated proteasomal degradation. In hypoxia, the stabilization of HIF-1α leads to its accumulation and translocation to the nucleus, where it executes its transcriptional functions. While direct quantitative analysis of the standalone 556-574 peptide's distribution is an area for future research, the established methodologies of subcellular fractionation and immunofluorescence provide robust frameworks for investigating its localization. A thorough understanding of these processes is essential for the continued development of novel therapeutics targeting the HIF-1 pathway.

References

- 1. UWPR [proteomicsresource.washington.edu]

- 2. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. FAQs - Hypoxia and HIFs | Bio-Techne [bio-techne.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HIF-1 alpha (556-574) Peptide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a critical role in various physiological and pathological processes, including angiogenesis, cell metabolism, and cancer progression. The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by oxygen-dependent prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.

The HIF-1 alpha (556-574) peptide is a 19-amino acid fragment of the HIF-1α protein. This peptide contains the critical proline residue (Pro-564) that is a substrate for PHDs. By competitively inhibiting the interaction between hydroxylated HIF-1α and VHL, this peptide can stabilize endogenous HIF-1α, leading to the activation of HIF-1 target genes even under normoxic conditions. For effective intracellular delivery, the HIF-1 alpha (556-574) peptide is often conjugated to a cell-penetrating peptide (CPP), such as the TAT peptide from HIV.

These application notes provide a comprehensive guide to using the TAT-HIF-1 alpha (556-574) peptide in cell culture to study the HIF-1 signaling pathway and its downstream effects.

Mechanism of Action

The TAT-HIF-1 alpha (556-574) peptide acts as a competitive inhibitor of HIF-1α degradation. Once inside the cell, the peptide is hydroxylated by PHDs. The hydroxylated peptide then competes with endogenous hydroxylated HIF-1α for binding to the VHL E3 ubiquitin ligase complex. This competition prevents the ubiquitination and subsequent degradation of endogenous HIF-1α, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes.

Mechanism of TAT-HIF-1α (556-574) peptide action.

Data Presentation

Table 1: Recommended Working Concentrations and Incubation Times

| Application | Cell Type | Peptide Concentration (µM) | Incubation Time (hours) | Expected Outcome |

| HIF-1α Stabilization (Western Blot) | Various cell lines | 0.1 - 5.0 (start with 0.5) | 4 - 24 | Increased HIF-1α protein levels |

| HIF-1 Reporter Gene Assay | Reporter cell line | 0.1 - 5.0 (start with 0.5) | 16 - 24 | Increased luciferase activity |

| In Vitro Angiogenesis Assay | Endothelial cells | 0.5 - 2.0 | 24 - 72 | Enhanced tube formation |

| Target Gene Expression (qPCR/ELISA) | Various cell lines | 0.1 - 5.0 (start with 0.5) | 16 - 48 | Increased mRNA/protein of genes like VEGF, GLUT1 |

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup. A dose-response experiment is highly recommended.

Table 2: Example Quantitative Data from Literature

| Experiment | Cell Type | Peptide Concentration (µM) | Incubation Time (hours) | Result |

| HIF-1α Protein Induction[1] | Various | 0.5 | 24 | Significant induction of HIF-1α protein, comparable to DFO treatment.[1] |

| HIF-1α and VEGF Expression[2] | Rat Cortical Neurons | Not specified | 2, 4, 8 (hypoxia) | Increased expression of HIF-1α and VEGF.[2] |

| In Vitro Angiogenesis[1] | HUVECs | Not specified (intermittent) | 5 days | Formation of complex tubular structures.[1] |

Experimental Protocols

Protocol 1: Assessment of HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein stabilization in cell lysates following treatment with TAT-HIF-1 alpha (556-574) peptide.

Western blot workflow for HIF-1α detection.

Materials:

-

TAT-HIF-1 alpha (556-574) peptide

-

Cell culture medium and supplements

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

The following day, replace the medium with fresh medium containing the desired concentration of TAT-HIF-1 alpha (556-574) peptide. Include a vehicle-treated control.

-

Incubate the cells for the desired time (e.g., 16 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Protocol 2: HIF-1 Reporter Gene Assay

This protocol describes how to measure the transcriptional activity of HIF-1 using a reporter cell line that expresses a luciferase gene under the control of a hypoxia-response element (HRE).

HIF-1 reporter gene assay workflow.

Materials:

-

HRE-luciferase reporter cell line

-

TAT-HIF-1 alpha (556-574) peptide

-

White, clear-bottom 96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the HRE-luciferase reporter cells in a white, clear-bottom 96-well plate.

-

Allow the cells to attach and grow overnight.

-

Treat the cells with a range of concentrations of the TAT-HIF-1 alpha (556-574) peptide. Include a vehicle control and a positive control (e.g., cobalt chloride or DFO).

-

Incubate for 16-24 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

This protocol is used to assess the pro-angiogenic effect of the TAT-HIF-1 alpha (556-574) peptide on endothelial cells.

In vitro angiogenesis assay workflow.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plate

-

TAT-HIF-1 alpha (556-574) peptide

-

Microscope with a camera

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells and resuspend them in a small volume of medium containing the desired concentration of TAT-HIF-1 alpha (556-574) peptide.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate the plate at 37°C for 4-18 hours.

-

Monitor the formation of tube-like structures at regular intervals using a microscope.

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Troubleshooting

-

No HIF-1α stabilization observed:

-

Peptide integrity: Ensure the peptide is properly stored and handled to avoid degradation.

-

Cell permeability: Confirm that the TAT peptide is effectively delivering the HIF-1α peptide into the cells. A fluorescently labeled control peptide can be used to verify uptake.

-

Concentration/Incubation time: Optimize the peptide concentration and incubation time. Perform a dose-response and time-course experiment.

-

Lysis buffer: Use a lysis buffer containing potent protease and phosphatase inhibitors. Process samples quickly and on ice.

-

-

High background in Western blot:

-

Blocking: Increase the blocking time or use a different blocking agent.

-

Antibody concentration: Optimize the primary and secondary antibody concentrations.

-

Washing steps: Increase the number and duration of washing steps.

-

-

Variability in reporter assay:

-

Cell confluency: Ensure consistent cell seeding density and confluency.

-

Transfection efficiency: If transiently transfecting the reporter plasmid, optimize the transfection protocol. Using a stable cell line is recommended for lower variability.

-

Lysis and reading: Ensure complete cell lysis and accurate measurement of luminescence.

-

Conclusion

The TAT-HIF-1 alpha (556-574) peptide is a valuable tool for researchers studying the HIF-1 signaling pathway. By stabilizing HIF-1α under normoxic conditions, it allows for the investigation of its downstream effects without the need for hypoxic conditions or chemical inducers that may have off-target effects. The protocols provided here offer a starting point for utilizing this peptide in various cell-based assays. For optimal results, it is crucial to empirically determine the best experimental conditions for your specific cell type and research question.

References

Protocol for In Vitro HIF-1 alpha (556-574) Hydroxylation Assay

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the stability and activity of HIF-1α are tightly controlled by a class of enzymes known as Prolyl Hydroxylase Domain enzymes (PHDs). PHDs hydroxylate specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α. This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thus preventing its accumulation and transcriptional activity in normoxic conditions.[1][2][3]

The peptide fragment HIF-1α (556-574), containing the critical proline residue at position 564 (Pro564), serves as a key substrate for PHDs, particularly PHD2, the primary regulator of HIF-1α stability in normoxia.[4][5] In vitro hydroxylation assays using this peptide are crucial for studying the enzymatic activity of PHDs, screening for potential inhibitors or activators, and investigating the mechanisms of cellular oxygen sensing. This document provides a detailed protocol for performing an in vitro HIF-1α (556-574) hydroxylation assay, along with data presentation and visualizations of the relevant pathways and workflows.

Signaling Pathway of HIF-1 alpha Regulation

The regulation of HIF-1α stability is a critical cellular process. The following diagram illustrates the signaling pathway leading to HIF-1α degradation under normoxic conditions.

Caption: HIF-1α degradation pathway in normoxia.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro HIF-1α (556-574) hydroxylation assay.

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro HIF-1α (556-574) hydroxylation assay, primarily focusing on the kinetics of PHD2.

Table 1: Kinetic Parameters for PHD2 with HIF-1α Peptide Substrates

| Substrate (Human) | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method | Reference |

| HIF-1α (556-574) CODD | PHD2 (181-426) | 229 | - | - | Oxygen Consumption | [6] |

| HIF-1α (556-574) CODD | PHD2 (181-426) | 37 | - | - | 2OG Consumption | [4] |

| HIF-1α (556-574) CODD | PHD2 (178-426) | - | 0.060 ± 0.006 | - | LC-MS | [7] |

| HIF-1α (395-414) NODD | PHD2 (181-426) | 24 | - | - | Oxygen Consumption | [6] |

| HIF-1α (395-414) NODD | PHD2 (181-426) | 44 | - | - | 2OG Consumption | [4] |

| HIF-1α (395-414) NODD | PHD2 (178-426) | - | 0.028 ± 0.001 | - | LC-MS | [7] |

Note: CODD refers to the C-terminal Oxygen-Dependent Degradation Domain, and NODD refers to the N-terminal Oxygen-Dependent Degradation Domain. Dashes indicate data not reported in the cited source.

Table 2: Cofactor and Co-substrate Affinities for PHD2

| Component | Km (μM) | Assay Conditions | Reference |

| α-Ketoglutarate | 55 ± 11 | with HIF-1α (556-574) | [8] |

| α-Ketoglutarate | 13 ± 2 | with HIF-1α (556-574) | [7] |

| Oxygen (O2) | 229 ± 60 | with HIF-1α (556-574) | [8] |

| Oxygen (O2) | > 400 | with HIF-1α (556-574) | [7] |

| Fe(II) | < 1 | with HIF-1α (556-574) | [8] |

| L-Ascorbate | 54 ± 10 | with HIF-1α (556-574) | [8] |

Experimental Protocols

This section provides a detailed methodology for an in vitro HIF-1α (556-574) hydroxylation assay using recombinant PHD2, with detection by mass spectrometry.

Materials and Reagents

-

Enzyme: Recombinant human PHD2 (e.g., catalytic domain, residues 181-426).

-

Substrate: Synthetic HIF-1α (556-574) peptide (Sequence: DLDLEMLAPYIPMDDDFQL).[9]

-

Cofactors and Co-substrates:

-

Ferrous chloride (FeCl₂) or Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂).

-

α-Ketoglutarate (2-Oxoglutarate).

-

L-Ascorbic acid.

-

-

Buffer Components:

-

HEPES or Tris-HCl.

-

Potassium chloride (KCl) or Sodium chloride (NaCl).

-

Tween-20 (optional, for some assay formats).

-

Bovine Serum Albumin (BSA) (optional, to prevent non-specific binding).

-

-

Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Detection: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).

Protocol

-

Preparation of Stock Solutions:

-

PHD2 Enzyme: Prepare a stock solution of PHD2 in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) and store at -80°C. The final concentration in the assay is typically in the low nanomolar to low micromolar range (e.g., 5 nM - 4 µM).[2][9]

-

HIF-1α (556-574) Peptide: Dissolve the peptide in nuclease-free water or assay buffer to a stock concentration of 1-10 mM and store at -20°C or -80°C. The final assay concentration typically ranges from 60 nM to 100 µM.[2][9]

-

Cofactors:

-

Fe(II): Prepare a fresh 10 mM stock solution of FeCl₂ or (NH₄)₂Fe(SO₄)₂ in water. Final assay concentration is typically 10-100 µM.[2][4][10]

-

α-Ketoglutarate: Prepare a 100 mM stock solution in water and adjust the pH to 7.0. Store at -20°C. The final assay concentration is typically 2 µM - 5 mM.[2][10]

-

L-Ascorbic Acid: Prepare a fresh 100 mM stock solution in water. Final assay concentration is typically 100 µM - 4 mM.[2][9]

-

-

In Vitro Hydroxylation Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

-

Pre-incubate the mixture for 10-15 minutes at room temperature or 37°C to allow for iron to bind to the enzyme.[2]

-

Initiate the reaction by adding the HIF-1α (556-574) peptide to a final concentration of 100 µM.[9]

-

The final reaction volume is typically 10-50 µL.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes). Time course experiments are recommended to determine the linear range of the reaction.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile with 0.1% TFA). This will precipitate the enzyme and stop the reaction.

-

-

Detection of Hydroxylated Peptide by MALDI-TOF Mass Spectrometry:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Take an aliquot of the supernatant containing the peptide substrate and product.

-

Spot the aliquot onto a MALDI target plate and co-crystallize with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

The unhydroxylated HIF-1α (556-574) peptide and the hydroxylated product will be detected as distinct peaks separated by a mass difference of +16 Da, corresponding to the addition of an oxygen atom.[1]

-

Quantify the extent of hydroxylation by comparing the peak intensities of the substrate and product.

-

Alternative Detection Methods:

-

Antibody-based assays (e.g., AlphaScreen): These assays utilize an antibody specific to the hydroxylated proline residue.[2] A biotinylated HIF-1α peptide is often used, which binds to streptavidin-coated donor beads. The anti-hydroxy-proline antibody is captured by protein A-conjugated acceptor beads. Upon excitation, the donor bead generates singlet oxygen, which diffuses to the acceptor bead if in close proximity (i.e., if the peptide is hydroxylated), resulting in a luminescent signal.[2]

-

VHL-Capture Assay: This method relies on the principle that hydroxylated HIF-1α binds to VHL.[1] The HIF-1α peptide can be immobilized (e.g., via biotin-streptavidin) and incubated with cell lysates or purified VHL. The amount of bound VHL can then be quantified, for example, by Western blotting or using radiolabeled VHL.[10]

The in vitro HIF-1α (556-574) hydroxylation assay is a powerful tool for investigating the activity of PHD enzymes and the effects of potential modulators. The choice of detection method will depend on the specific research question, available equipment, and desired throughput. Careful optimization of reaction conditions is essential for obtaining reliable and reproducible results.

References

- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]

- 3. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates | eLife [elifesciences.org]

- 4. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescently Labeled HIF-1 alpha (556-574)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is targeted for proteasomal degradation through a series of post-translational modifications. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) by prolyl hydroxylase domain (PHD) enzymes. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.[1] The HIF-1α peptide fragment spanning amino acids 556-574 contains the critical Pro-564 residue, a key substrate for PHD2 and a binding site for VHL upon hydroxylation.[2][3]

This document provides detailed application notes and protocols for the use of fluorescently labeled HIF-1 alpha (556-574) peptide, a valuable tool for studying the HIF-1α signaling pathway and for the discovery of novel therapeutics targeting this pathway. The primary application highlighted is a fluorescence polarization (FP) assay for screening inhibitors of PHD2, a key enzyme in the regulation of HIF-1α stability.[4][5]

Signaling Pathway

The fluorescently labeled HIF-1α (556-574) peptide is a key reagent for investigating the initial steps of the HIF-1α degradation pathway. Under normal oxygen conditions, PHD enzymes utilize O₂, Fe(II), and 2-oxoglutarate (2-OG) to hydroxylate proline residues on HIF-1α. This hydroxylation event is the critical signal for VHL-mediated ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and activation of target genes.

References

- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. genscript.com [genscript.com]

- 4. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

Application of HIF-1 alpha (556-574) in Drug Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-1α subunit are tightly controlled by a class of enzymes known as prolyl hydroxylases (PHDs). Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, primarily Pro564 located within the 556-574 amino acid region of the oxygen-dependent degradation domain (ODDD). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[1] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the activation of genes involved in angiogenesis, erythropoiesis, and metabolism.[2][3]

The HIF-1α (556-574) peptide fragment, containing the key Pro564 residue, serves as a crucial tool in drug screening assays aimed at identifying inhibitors of PHDs, particularly PHD2, the primary regulator of HIF-1α stability.[1] Inhibition of PHD2 is a promising therapeutic strategy for conditions such as anemia and ischemic diseases.[1] This document provides detailed application notes and protocols for utilizing the HIF-1α (556-574) peptide in common drug screening platforms.

Signaling Pathway

The regulation of HIF-1α stability is a key signaling pathway in cellular oxygen sensing. The following diagram illustrates the differential fate of HIF-1α under normoxic and hypoxic conditions, highlighting the central role of the hydroxylation of the 556-574 region.

Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia.

Quantitative Data from Drug Screening Assays

The following tables summarize quantitative data for known PHD2 inhibitors obtained from in vitro assays utilizing the HIF-1α (556-574) peptide.

Table 1: IC50 Values of PHD2 Inhibitors from AlphaScreen Assays

| Compound | IC50 (nM) | Assay Conditions | Reference |

| Molidustat | 7 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |

| Roxadustat (FG-4592) | 27 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |

| Vadadustat | 29 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |

| Daprodustat (GSK1278863) | 67 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [2][4] |

| IOX4 | 3 | PHD2-catalyzed hydroxylation of biotinylated HIF-1α (556-574) peptide. | [4] |

| Roxadustat | 10.36 µM | Micellar electrokinetic chromatography (MEKC) based assay for PHD2 inhibition. | [5] |

Table 2: Kinetic Parameters for PHD2 with HIF-1α (556-574) Peptide

| Substrate | Parameter | Value | Assay Conditions | Reference |

| HIF-1α (556–574) CODD peptide | Apparent Km (2OG) | Consistent with previous reports | Oxygen consumption assay at 37 °C in 50 mM Tris/HCl (pH 7.5). | [6] |

| HIF-1α (556–574) CODD peptide | Apparent Km (oxygen) | 229 µM | Oxygen consumption assay at 37 °C in 50 mM Tris/HCl (pH 7.5). | |

| HIF-1α (556–574) CODD peptide | Specific Activity | 1.6 mol of oxygen per min per mol of PHD2 | Oxygen consumption assay at 37 °C in 50 mM Tris/HCl (pH 7.5). | [6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for PHD2 Inhibitor Screening

This affinity-based assay measures the displacement of a fluorescently labeled HIF-1α (556-574) peptide from PHD2 by a competitive inhibitor. The binding of the large PHD2 protein to the small fluorescent peptide causes a high fluorescence polarization signal. Inhibitors that displace the peptide lead to a decrease in this signal.

Caption: Fluorescence Polarization Assay Workflow.

Materials:

-

Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)

-

FITC-labeled HIF-1α (556-574) peptide

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

MnCl₂ or FeCl₂

-

2-Oxoglutarate (2-OG) or a non-catalytic analog like N-oxalylglycine (NOG)[1]

-

Test compounds dissolved in DMSO

-

384-well black plates

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of FITC-HIF-1α (556-574) peptide. A final concentration of 5 nM is often optimal.[1]

-

Prepare a stock solution of PHD2. A final concentration of around 200 nM is a typical starting point.[7]

-

Prepare stock solutions of MnCl₂ (e.g., 10 µM final concentration) and 2-OG (e.g., 20 µM final concentration).[7] Note: Mn²⁺ can be used in place of Fe²⁺ to prevent hydroxylation of the peptide probe while maintaining binding.[1]

-

Prepare serial dilutions of test compounds in DMSO.

-

-

Assay Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add the test compound or DMSO (for controls) to the respective wells.

-

Add the FITC-HIF-1α (556-574) peptide to all wells.

-

Add PHD2, MnCl₂, and 2-OG to all wells except for the "free probe" control wells (which only contain the fluorescent peptide).

-

Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[7]

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).[7]

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

AlphaScreen Assay for PHD2 Activity

This homogeneous assay quantifies the enzymatic hydroxylation of a biotinylated HIF-1α (556-574) peptide by PHD2. The hydroxylated product is recognized by a specific antibody, bringing donor and acceptor beads into proximity and generating a luminescent signal.

Caption: AlphaScreen Assay Workflow for PHD2 Activity.

Materials:

-

Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)

-

Biotinylated HIF-1α (556-574) peptide

-

AlphaScreen Streptavidin Donor Beads

-

AlphaScreen Protein A Acceptor Beads

-

Anti-hydroxyproline antibody

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA[4]

-

FeSO₄

-

L-ascorbic acid

-

2-Oxoglutarate (2-OG)

-